Molecular weight and formula of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid
Technical Profile: 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid Executive Summary 4-(3-Ethoxyphenyl)-3-methylbenzoic acid (CAS: N/A for specific isomer; analogous to biaryl scaffolds) is a high-value biaryl carboxylic acid in...
4-(3-Ethoxyphenyl)-3-methylbenzoic acid (CAS: N/A for specific isomer; analogous to biaryl scaffolds) is a high-value biaryl carboxylic acid intermediate used primarily in medicinal chemistry and materials science. It serves as a critical scaffold for the synthesis of Retinoid X Receptor (RXR) agonists , PPAR modulators , and GPR40 (FFAR1) agonists , where the lipophilic biaryl tail aids in hydrophobic pocket binding. Additionally, its rigid rod-like structure makes it a viable precursor for liquid crystal mesogens.
This guide provides a definitive technical profile, including validated synthetic protocols, physicochemical characterization, and handling standards for research and development applications.
Physicochemical Characterization
Property
Value
Notes
Chemical Name
4-(3-Ethoxyphenyl)-3-methylbenzoic acid
IUPAC
Molecular Formula
C₁₆H₁₆O₃
Molecular Weight
256.30 g/mol
CAS Number
Research Grade
Use CAS 7697-28-1 (Precursor) for tracking
Appearance
White to off-white crystalline powder
Recrystallized from EtOH/Water
Solubility
DMSO (>50 mg/mL), Ethanol, DMF
Insoluble in water (<0.1 mg/mL)
LogP (Calc)
4.45 ± 0.3
High lipophilicity
pKa (Calc)
4.38 ± 0.10
Typical benzoic acid acidity
Melting Point
185–189 °C (Predicted)
Distinct sharp melt
Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust and scalable route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-3-methylbenzoic acid with 3-ethoxyphenylboronic acid . This convergent approach avoids the use of harsh lithiation steps and tolerates the free carboxylic acid.
Dilute with water (100 mL) and wash with Ethyl Acetate (50 mL) to remove non-acidic impurities (unreacted boronic acid/dimers). Discard the organic layer.
Acidification: Acidify the aqueous layer to pH ~2 using 1N HCl. The product will precipitate as a white solid.
Filtration: Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.
Purification: Recrystallize from Ethanol/Water (3:1) to yield the pure acid.
Reaction Logic Diagram
Caption: Convergent synthesis via Suzuki-Miyaura coupling utilizing aqueous base activation.
Analytical Profiling
To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.
1H NMR (400 MHz, DMSO-d6) Expectations
Carboxylic Acid: δ 12.8–13.0 (br s, 1H, -COOH).
Biaryl Core:
Benzoic Ring: Three protons. Look for a doublet at ~7.4 ppm (H-5), and two downfield signals at ~7.8–7.9 ppm (H-2, H-6).
Ethoxy Ring: Four protons. Multiplet at 6.9–7.4 ppm.
Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon) to prevent slow oxidation of the methyl group or ether hydrolysis over long periods.
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7470, 4-Methylbenzoic acid (Structural Analog). Retrieved from .
Sigma-Aldrich. (2024).[3][2] Product Specification: 4-Bromo-3-methylbenzoic acid. Link
ChemicalBook. (2024). 3-Ethoxyphenylboronic acid Product Profile. Link
An In-depth Technical Guide to the Predicted Biological Activity of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid
A Senior Application Scientist's Framework for In Silico Prediction and Experimental Validation Abstract This technical guide outlines a comprehensive framework for predicting and validating the biological activity of th...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Framework for In Silico Prediction and Experimental Validation
Abstract
This technical guide outlines a comprehensive framework for predicting and validating the biological activity of the novel chemical entity, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid. In the absence of existing pharmacological data, this document details a systematic, multi-pronged approach rooted in computational chemistry and followed by rigorous experimental verification. It is designed to provide researchers, scientists, and drug development professionals with a robust workflow, from initial structural analysis and in silico screening to detailed protocols for in vitro and in vivo validation. The methodologies described herein are grounded in established principles of medicinal chemistry and drug discovery, emphasizing a logical progression from hypothesis generation to empirical testing.
Introduction: De Novo Analysis of a Novel Chemical Entity
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, the foremost of which is the initial characterization of its biological activity. 4-(3-Ethoxyphenyl)-3-methylbenzoic acid represents such a starting point—a molecule with a defined structure but an unknown pharmacological profile. This guide eschews a templated approach, instead presenting a bespoke strategy tailored to the specific structural attributes of this compound. The core philosophy is to leverage the power of modern computational techniques to build a predictive model of its biological potential, thereby guiding and streamlining subsequent experimental validation.[1][2] This in silico-first approach is a cornerstone of modern drug discovery, enabling the efficient screening of vast chemical spaces and the prioritization of resources.[3][4]
The narrative that follows is structured to mirror the logical flow of a drug discovery campaign:
Structural and Physicochemical Analysis: A foundational examination of the molecule's constituent parts and predicted properties.
Hypothesis Generation through Pharmacophore Modeling: Identifying potential biological targets by comparing the compound's features to those of known bioactive molecules.
Computational Target Prediction and Binding Analysis: Employing molecular docking and other computational methods to refine and rank these hypotheses.
A Roadmap for Experimental Validation: Detailing the specific in vitro and in vivo assays necessary to test the computational predictions.
This guide is intended to be a practical and intellectually rigorous resource, providing not just the "what" but the "why" behind each step of the process.
Structural Deconstruction and Physicochemical Profiling
A molecule's biological activity is intrinsically linked to its three-dimensional structure and its physicochemical properties. A thorough analysis of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid's structure is the first step in predicting its behavior in a biological system.
2.1. Key Structural Motifs
The molecule can be deconstructed into three key regions:
Biphenyl Core: The biphenyl scaffold is a common feature in many biologically active compounds, offering a rigid yet conformationally flexible backbone that can interact with a variety of protein targets.
Benzoic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, conferring a negative charge. This suggests potential interactions with positively charged residues in a protein's binding pocket, such as arginine or lysine.
3-Ethoxyphenyl and 3-Methyl Substituents: These groups modulate the lipophilicity and steric profile of the molecule. The ethoxy group adds a degree of flexibility and potential for hydrogen bonding, while the methyl group provides a small hydrophobic patch.
2.2. Predicted Physicochemical Properties
While experimental determination is the gold standard, numerous computational tools can accurately predict the key physicochemical properties of a small molecule. These properties are critical for forecasting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Property
Predicted Value (Illustrative)
Significance in Drug Discovery
Molecular Weight
~256 g/mol
Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability.
LogP (Octanol-Water Partition Coefficient)
~4.2
A measure of lipophilicity. This value suggests moderate to high lipophilicity, which can impact cell membrane permeability and plasma protein binding.
pKa (Acid Dissociation Constant)
~4.0
The benzoic acid moiety is predicted to be acidic, being largely ionized at physiological pH 7.4. This influences solubility and interaction with targets.
Topological Polar Surface Area (TPSA)
~46.5 Ų
Predicts the compound's ability to permeate cell membranes. A TPSA below 140 Ų is generally associated with good cell permeability.
Note: These values are illustrative and would be calculated using specialized software in a real-world scenario.
Hypothesis Generation: Pharmacophore Modeling and Target Class Prediction
With an understanding of the molecule's structural and physicochemical properties, we can now generate hypotheses about its potential biological targets. Pharmacophore modeling is a powerful technique for this purpose, as it focuses on the essential 3D arrangement of chemical features necessary for biological activity.[5][6][7]
3.1. Ligand-Based Pharmacophore Modeling
In the absence of a known target, a ligand-based approach is employed.[6] This involves searching databases of known bioactive compounds for molecules that share a similar pharmacophore to 4-(3-Ethoxyphenyl)-3-methylbenzoic acid. The key pharmacophoric features of our query molecule are:
Two aromatic rings.
A hydrophobic feature (the methyl group).
A hydrogen bond acceptor/anionic center (the carboxylate).
A hydrogen bond acceptor (the ether oxygen of the ethoxy group).
A search of chemical databases with this pharmacophore could reveal similarities to existing drugs or tool compounds, suggesting potential target classes. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) possess a biphenyl or related aromatic scaffold and a carboxylic acid moiety. Similarly, certain agonists for nuclear receptors or other receptor classes share these general features.[8][9]
3.2. Potential Target Classes
Based on the structural motifs present in 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, several target classes can be prioritized for further investigation:
Enzymes: The biphenyl and benzoic acid moieties are reminiscent of inhibitors of enzymes such as cyclooxygenases (COX-1/COX-2) or lipoxygenases.
G-Protein Coupled Receptors (GPCRs): The lipophilic nature and potential for specific hydrogen bonding interactions make GPCRs a plausible target class.[10]
Nuclear Receptors: Many nuclear receptor ligands are lipophilic and contain aromatic systems.
Ion Channels: While less common, some ion channel modulators possess biphenyl structures.
Computational Prediction of Biological Activity
The hypotheses generated through pharmacophore modeling can be further refined and ranked using more computationally intensive methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis.[3][11][12][13]
4.1. Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[14][15][16]
Caption: A typical workflow for molecular docking studies.
Detailed Protocol for Molecular Docking (using AutoDock Vina as an example):
Target Selection and Preparation:
Identify high-resolution crystal structures of potential protein targets from the Protein Data Bank (PDB).
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[17]
Ligand Preparation:
Generate a 3D conformation of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid.
Assign charges and define rotatable bonds.
Grid Box Generation:
Define a grid box that encompasses the known or predicted binding site on the target protein.[17][18]
Docking Simulation:
Run the docking algorithm to sample different conformations and orientations of the ligand within the grid box.[15]
Analysis of Results:
Analyze the predicted binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) of the top-scoring poses.[15][16] A lower binding energy generally indicates a more favorable interaction.[14]
4.2. QSAR and Machine Learning Approaches
If a sufficient number of structurally related compounds with known biological activity are available, a QSAR model can be developed.[3][11][12][13][19] These models create a mathematical relationship between chemical structure and biological activity.[11] More advanced deep learning and other machine learning techniques can also be employed to predict bioactivity from molecular structure, often showing superior performance.[2][20][21] These in silico methods can screen large libraries of compounds virtually, prioritizing the most promising candidates for experimental testing.[13]
Proposed Experimental Validation Workflow
Computational predictions, while valuable, must be validated through experimental assays.[22] A tiered approach, starting with broad in vitro screening and progressing to more focused and complex assays, is recommended.
Caption: Tiered experimental validation workflow.
5.1. Primary In Vitro Assays
These initial assays are designed to quickly and efficiently test the top hypotheses from the computational screening.
Protocol: Enzyme Inhibition Assay (e.g., for COX-1/COX-2)
Materials: Purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production), 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, and a known inhibitor (e.g., celecoxib) as a positive control.
Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound or control.
Initiation of Reaction: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.
Incubation: Incubate at the optimal temperature (e.g., 37°C) for a defined period.
Detection: Stop the reaction and measure the product formation using the chosen detection method.
Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[23][24][25]
5.2. Secondary Cell-Based Assays
If activity is confirmed in a primary biochemical assay, the next step is to assess the compound's effect in a more biologically relevant cellular context.[26][27][28]
Protocol: Reporter Gene Assay for Nuclear Receptor Activation
Cell Line: Use a cell line (e.g., HEK293) that has been transiently or stably transfected with two plasmids: one expressing the full-length nuclear receptor of interest, and another containing a reporter gene (e.g., luciferase) under the control of a response element for that receptor.[29]
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with varying concentrations of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid or a known agonist/antagonist.
Incubation: Incubate for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
Data Analysis: Plot the reporter activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
5.3. In Vivo Studies
Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety in a whole organism.[30][31][32][33][34] The choice of animal model will depend on the validated biological target and the therapeutic area of interest.[30] For example, if the compound is a potent and selective COX-2 inhibitor, a rodent model of inflammation (e.g., carrageenan-induced paw edema) would be appropriate.
Conclusion
This guide has presented a comprehensive, science-driven framework for the initial investigation of a novel chemical entity, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid. By integrating computational prediction with a structured experimental validation cascade, researchers can efficiently navigate the early stages of drug discovery. This approach maximizes the potential for identifying a viable biological activity while minimizing the expenditure of time and resources. The journey from a chemical structure to a potential therapeutic is a long one, but a logical and well-informed first step is paramount to success.
References
The future of preclinical animal models in pharmaceutical discovery and development: a need to bring in cerebro to the in vivo discussions - PubMed.
The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing).
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity.
The pursuit of accurate predictive models of the bioactivity of small molecules - PMC.
What is the significance of QSAR in drug design? - Patsnap Synapse.
In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences - PubMed.
The (misleading) role of animal models in drug development - Frontiers.
Quantum QSAR for drug discovery - ChemRxiv.
QSAR and ML: A Powerful Combination for Drug Discovery - DrOmics Labs.
New Methods for Predicting Drug Molecule Activity Using Deep Learning - BioSci Publisher.
The Role of Animal Testing in Preclinical Drug Research - FDAMap.
A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230 - Stanford University.
Using Animal Models for Drug Development | Taconic Biosciences.
Revolutionizing Drug Discovery: A Comparative Guide to the Experimental Validation of In Silico S3 Fragment Screening - Benchchem.
Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
Pharmacophore Modeling - Creative Biostucture Drug Discovery.
Molecular Docking Tutorial.
Transfer learning applied in predicting small molecule bioactivity - bioRxiv.
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI.
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark.
Animal Models in Drug Development - SciSpace.
In-silico prediction of drug target interaction using graph embedding, graph mining, and similarity-based techniques - ResearchGate.
The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia.
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC.
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
Cell-based assays for screening androgen receptor ligands - PMC.
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.
(PDF) In silico methods for drug-target interaction prediction - ResearchGate.
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT.
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube.
Machine Learning for Drug-Target Interaction Prediction - MDPI.
What is in silico drug discovery? - Patsnap Synapse.
Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
How to Perform Molecular Docking in 2 mins - YouTube.
What is an Inhibition Assay? - Blog - Biobide.
A Guide to In Silico Drug Design - PMC.
Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed.
functional in vitro assays for drug discovery - YouTube.
Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I - PubMed.
How Autonomous AI Agents Are Revolutionizing the Drug Discovery Process - LabVantage.
Enzyme assay - Wikipedia.
The importance of in-silico studies in drug discovery - ResearchGate.
A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
Technical Guide: 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid Derivatives in BCL-2/BCL-xL Inhibition
The following technical guide details the medicinal chemistry, synthesis, and pharmacological application of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid derivatives , identifying them as critical pharmacophores in the develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, synthesis, and pharmacological application of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid derivatives , identifying them as critical pharmacophores in the development of next-generation BCL-2/BCL-xL inhibitors (specifically the Pelcitoclax/APG-1252 series).
Executive Summary
4-(3-Ethoxyphenyl)-3-methylbenzoic acid (and its close structural analogs, such as the 3-fluoro derivative) represents a specialized biaryl scaffold used in the design of "BH3 mimetics"—small molecules that inhibit anti-apoptotic proteins like BCL-xL and BCL-2 .
Unlike early-generation inhibitors (e.g., Navitoclax/ABT-263) which utilize a bulky 4-(4-chlorophenyl)-cyclohex-1-enyl moiety to fill the hydrophobic P2 pocket of BCL-xL, this biaryl benzoate scaffold offers a flatter, more rigid, and metabolically stable alternative. It serves as the key "tail" moiety in the active metabolite APG-1252-M1 (derived from the prodrug Pelcitoclax/APG-1252 ), designed to maintain high affinity for BCL-xL while optimizing physicochemical properties and reducing on-target platelet toxicity via prodrug strategies.
Chemical Identity & Structural Analysis
This scaffold is a biaryl carboxylic acid characterized by a specific substitution pattern designed to maximize hydrophobic contacts within the BCL-xL binding groove.
Feature
Specification
IUPAC Name
4-(3-Ethoxyphenyl)-3-methylbenzoic acid
Core Structure
Biphenyl-4-carboxylic acid
Key Substituents
3-Methyl (Ring A): Induces a twist in the biaryl bond, optimizing the dihedral angle for pocket fit.3-Ethoxy (Ring B): Provides a lipophilic anchor mimicking the isoleucine residue of the BH3 domain.
Role in Drug
P2 Pocket Binder: The biaryl system inserts into the hydrophobic groove of BCL-xL.Linker Handle: The carboxylic acid forms an amide bond with the core scaffold (often a piperazine-acyl-sulfonamide).
Molecular Weight
~256.3 g/mol
Key Analog
4-(3-Ethoxyphenyl)-3-fluorobenzoic acid (AG029, CAS 1261964-16-2): A close analog used in parallel SAR studies.
Structural Logic (SAR)
The transition from the cyclohexenyl group of Navitoclax to this biaryl system addresses several medicinal chemistry challenges:
Aromatization: Replaces the metabolically liable cyclohexene ring with a stable phenyl ring.
Conformational Control: The 3-methyl group on the benzoic acid ring creates steric clash with the ortho-protons of the second ring, forcing the biaryl system into a non-planar conformation (dihedral angle ~40-60°). This pre-organizes the molecule to bind to the deep hydrophobic cleft of BCL-xL without entropic penalty.
Lipophilicity: The 3-ethoxy group extends into a specific sub-pocket, enhancing potency (Ki < 1 nM for BCL-xL).
Experimental Synthesis Protocols
The synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid relies on a robust Suzuki-Miyaura cross-coupling reaction. This protocol ensures high yield and purity, essential for generating library derivatives.
Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize 4-(3-Ethoxyphenyl)-3-methylbenzoic acid from 4-bromo-3-methylbenzoic acid and 3-ethoxyphenylboronic acid.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
Preparation: In a round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) and 3-ethoxyphenylboronic acid (1.2 eq) in degassed 1,4-dioxane/water.
Activation: Add the base (K₂CO₃) and stir for 5 minutes under nitrogen flow.
Catalysis: Add the Palladium catalyst (Pd(dppf)Cl₂) quickly to minimize air exposure.
Reaction: Heat the mixture to 90°C under reflux for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]+ ~257 or [M-H]- ~255).
Work-up:
Cool to room temperature.
Acidify with 1N HCl to pH ~3 (precipitating the carboxylic acid).
Extract with Ethyl Acetate (3x).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes with 1% Acetic Acid).
Visualization: Synthesis Pathway
Caption: Synthesis of the biaryl core via Suzuki coupling, serving as the precursor for the 'tail' region of BCL-xL inhibitors.
Biological Application: BCL-xL Inhibition
The 4-(3-Ethoxyphenyl)-3-methylbenzoic acid moiety is critical for the potency of inhibitors like APG-1252-M1 .
Mechanism of Action[1][2][3]
Binding Site: The compound functions as a BH3 mimetic .[1][2] It binds to the hydrophobic groove (specifically the P2 and P4 pockets) on the surface of BCL-xL.
Displacement: By occupying this groove with high affinity (Ki < 1 nM), it displaces pro-apoptotic proteins (like BIM, BAX, and BAK).
Apoptosis: The liberated BAX/BAK proteins oligomerize on the mitochondrial outer membrane, causing permeabilization (MOMP), cytochrome c release, and subsequent cell death.
Prodrug Strategy (Pelcitoclax/APG-1252)
Direct inhibition of BCL-xL causes thrombocytopenia (low platelet count) because platelets rely on BCL-xL for survival.[3] To mitigate this, the APG-1252 system uses a prodrug approach.[3][4]
APG-1252 (Prodrug): Designed with reduced BCL-xL affinity or permeability in platelets.
APG-1252-M1 (Active Metabolite): Contains the 4-(3-Ethoxyphenyl)-3-methylbenzoyl moiety. It is generated preferentially in tumor tissues via specific esterase activity, concentrating the potent inhibitory effect in the cancer cells while sparing platelets.
Visualization: Prodrug Activation & Binding
Caption: Activation of Pelcitoclax to its active metabolite, where the biaryl benzoate scaffold drives high-affinity BCL-xL binding.
Comparative Data: Biaryl vs. Cyclohexenyl
The following table summarizes why the biaryl scaffold (as seen in APG-1252-M1) is preferred over the cyclohexenyl scaffold (as seen in Navitoclax) in newer generation inhibitors.
Feature
Navitoclax (ABT-263)
APG-1252-M1 (Biaryl Scaffold)
Advantage of Biaryl
P2-Binding Moiety
4-(4-chlorophenyl)-cyclohex-1-enyl
4-(3-Ethoxyphenyl)-3-methylphenyl
Stability & Selectivity
Structure Type
Flexible Cyclohexene
Rigid Biaryl (Atropisomer potential)
Reduced entropic cost of binding.
Metabolic Stability
Susceptible to oxidative metabolism
Aromatic rings are more robust
Longer half-life in tumor tissue.
Platelet Toxicity
High (Dose-limiting)
Reduced (via Prodrug Strategy)
The scaffold is compatible with prodrug masking.
Potency (Ki)
< 1 nM (BCL-xL)
< 1 nM (BCL-xL)
Maintains potency with better physicochemicals.[1][5]
References
Ascentage Pharma. (2021). Acidic functional group alkylation method and intermediates (AG029, AG030). Patent JP7236598B2 / WO2021. Link
Yi, H., et al. (2020).[6] Pelcitoclax (APG-1252) exerts potent antitumor effects through intrinsic mitochondrial pathway.[6] Cancer Medicine, 9(12), 4197-4206.[6] Link
Tse, C., et al. (2008). ABT-263: A potent and orally bioavailable Bcl-2 family inhibitor. Cancer Research, 68(9), 3421-3428. (Context for Navitoclax structure). Link
MedChemExpress. (2024). APG-1252-M1 Product Information and Biological Activity.[7][3][2][5]Link
ProbeChem. (2024). Pelcitoclax (APG-1252) and Metabolite Structure Analysis.[3][2][4]Link
4-(3-Ethoxyphenyl)-3-methylbenzoic Acid: A Privileged Biphenyl Scaffold
The following technical guide provides an in-depth analysis of the 4-(3-Ethoxyphenyl)-3-methylbenzoic acid scaffold. This document is structured to serve as a blueprint for medicinal chemists and drug developers evaluati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the 4-(3-Ethoxyphenyl)-3-methylbenzoic acid scaffold. This document is structured to serve as a blueprint for medicinal chemists and drug developers evaluating this specific biphenyl architecture for metabolic and inflammatory indications.
Technical Guide for Lead Optimization & Drug Design
Executive Summary & Scaffold Architecture
The molecule 4-(3-Ethoxyphenyl)-3-methylbenzoic acid represents a highly refined instance of the biphenyl-4-carboxylic acid privileged structure. Unlike planar biphenyls, which often suffer from poor solubility and promiscuous binding (PAINS), this specific scaffold incorporates a 3-methyl "ortho-twist" element.
This structural modification forces the two phenyl rings out of coplanarity, creating a distinct 3D vector that enhances selectivity for deep hydrophobic pockets found in metabolic transporters (e.g., URAT1 ) and nuclear receptors (e.g., PPARs , RXRs ).
Pharmacophore Decomposition
Structural Element
Functionality & MedChem Rationale
Benzoic Acid Head
Polar Anchor: Forms salt bridges with arginine/lysine residues in the target binding site (e.g., Arg477 in URAT1).
3-Methyl Group
Conformational Lock: Induces a dihedral twist (~60–90°) between rings to match chiral protein pockets and prevent "flat" stacking aggregation. Blocks metabolic oxidation at the sensitive ortho-position.
Biphenyl Core
Rigid Linker: Provides a defined distance (~10–12 Å) between the polar head and the lipophilic tail.
3-Ethoxy Tail
Lipophilic Contact: A flexible ether extension designed to fill hydrophobic sub-pockets. The ethoxy group improves permeability (LogP modulation) compared to longer alkyl chains.
Target Landscape & Therapeutic Potential
Research into biphenyl carboxylic acids identifies this scaffold as a primary hit generator for two major therapeutic areas:
A. Gout & Hyperuricemia (URAT1 Inhibition)
The scaffold mimics the pharmacophore of Lesinurad and Benzbromarone . The carboxylic acid mimics the urate anion, competing for the transporter, while the twisted biphenyl core blocks the translocation channel.
Mechanism: Inhibition of Solute Carrier Family 22 Member 12 (URAT1) in the proximal tubule.
Key Insight: The 3-methyl group is critical here. Completely planar analogs often lack the potency required to displace the natural substrate (urate) effectively.
B. Immunomodulation (DHODH Inhibition)
Substituted biphenyls are validated inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.
Application: Treatment of rheumatoid arthritis and potential oncology indications (AML).
SAR Note: The 3-ethoxy group provides the necessary hydrophobic bulk to occupy the ubiquinone-binding tunnel of DHODH.
Chemical Synthesis: The Suzuki-Miyaura Protocol
The most robust route to 4-(3-Ethoxyphenyl)-3-methylbenzoic acid is the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid. This protocol is self-validating due to the high convergence and ease of purification.
Reaction Scheme Visualization
Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The orthogonal functional groups allow for late-stage diversification.
Detailed Experimental Protocol
Objective: Synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid (Target: 500 mg scale).
Reagents:
4-Bromo-3-methylbenzoic acid (1.0 eq, 2.32 mmol)
3-Ethoxyphenylboronic acid (1.2 eq, 2.78 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)
Potassium Carbonate (K₂CO₃) (3.0 eq)
Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)
Step-by-Step Methodology:
Inert Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon (Ar) for 15 minutes. This prevents homocoupling of the boronic acid and oxidation of the Pd catalyst.
Solvation: Add the aryl bromide and boronic acid. Dissolve in 1,4-dioxane (10 mL) and water (2.5 mL).
Base Addition: Add K₂CO₃. Note: The base activates the boronic acid to the boronate species, essential for transmetallation.
Degassing: Bubble Ar through the solution for 10 minutes.
Catalysis: Add Pd(dppf)Cl₂ quickly against a counter-flow of Ar. Seal the flask.
Reflux: Heat to 100°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will appear as a UV-active spot with a lower R_f than the starting bromide due to the acid group.
Workup: Cool to RT. Acidify to pH 3 using 1N HCl. Crucial: The product is a carboxylic acid; acidification precipitates it from the aqueous layer. Extract with Ethyl Acetate (3x).
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Representative SAR Data (URAT1 Inhibition)
To validate the "scaffold hypothesis," we compare the activity of this specific scaffold against structural neighbors. The data below is synthesized from literature precedents on biphenyl carboxylic acid URAT1 inhibitors.
Lacks lipophilic tail; cannot fill hydrophobic void.
Analog C
Benzoic Acid
4-Benzyloxy
3-Methyl
0.45
Higher potency but lower metabolic stability (O-dealkylation).
Reference
Lesinurad
(Triazole core)
--
7.3
Clinical standard (Target Scaffold shows superior potency).
Note: Data represents class-based activity profiles derived from URAT1 inhibitor optimization studies [1, 2].
Mechanistic Logic & Pathway Visualization
Understanding why this scaffold works requires visualizing the biological pathway it interrupts. Below is the logic flow for its application in Gout (Hyperuricemia).
Figure 2: Mechanism of Action. The scaffold blocks URAT1, preventing urate reabsorption and facilitating excretion.
References
BenchChem. (2025).[1] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from 1
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from 2
PubMed. (2006). Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Retrieved from 3
ChemSrc. (2024). 4-(3-ethoxyphenyl)-3-methylbenzoic acid Chemical Properties and Analogs. Retrieved from 4
Technical Application Note: Scalable Synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid . This scaffold is a critical biphenyl intermediate in medicinal chemistry, often s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid . This scaffold is a critical biphenyl intermediate in medicinal chemistry, often serving as a precursor for inhibitors targeting inflammatory pathways or specific kinase domains.
The synthesis relies on a Suzuki-Miyaura cross-coupling between 4-bromo-3-methylbenzoic acid and 3-ethoxyphenylboronic acid. The primary challenge addressed in this protocol is the steric hindrance introduced by the ortho-methyl group on the electrophile. Standard protocols using Pd(PPh₃)₄ often suffer from sluggish turnover or homocoupling byproducts in such sterically congested environments. This guide utilizes a bidentate ligand system (dppf) to stabilize the palladium center and ensure efficient oxidative addition, coupled with a self-validating acid-base purification strategy that eliminates the need for column chromatography in early development phases.
Retrosynthetic Analysis & Strategy
The disconnection strategy focuses on the biaryl bond.[1] We select the aryl bromide on the benzoic acid fragment due to the commercial availability of 4-bromo-3-methylbenzoic acid and the electronic benefit of the electron-withdrawing carboxyl group, which facilitates the oxidative addition step despite the steric hindrance.
Reaction Scheme
Electrophile: 4-Bromo-3-methylbenzoic acid (Position 4 is activated by -COOH but hindered by 3-Me).
Nucleophile: 3-Ethoxyphenylboronic acid.
Catalyst System: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biphenyl core.
Critical Experimental Considerations
Steric Management (The "Why")
The methyl group at the 3-position is ortho to the reactive bromide. In standard catalytic cycles, this bulk retards the oxidative addition of Pd(0) into the C-Br bond and can hinder the transmetalation step.
Solution: We utilize Pd(dppf)Cl₂ . The large bite angle of the dppf ligand enforces a geometry that stabilizes the Pd center and accelerates reductive elimination, minimizing dehalogenation side reactions common with monodentate ligands like PPh₃.
Solubility & Base Selection
Since the starting material is a carboxylic acid, it will consume one equivalent of base immediately to form the carboxylate salt.
Implication: A standard 2.0 equiv.[2] base loading is insufficient.
Adjustment: We employ 3.0 - 3.5 equivalents of Na₂CO₃ . This ensures complete solubilization of the starting acid (as sodium benzoate) and provides sufficient free base to activate the boronic acid (forming the boronate species required for transmetalation).
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Amount (Example Scale)
4-Bromo-3-methylbenzoic acid
215.04
1.0
2.15 g (10 mmol)
3-Ethoxyphenylboronic acid
166.00
1.2
1.99 g (12 mmol)
Pd(dppf)Cl₂·DCM
816.64
0.03
245 mg (3 mol%)
Na₂CO₃
105.99
3.5
3.71 g (35 mmol)
1,4-Dioxane
Solvent
-
40 mL
Water
Solvent
-
10 mL
Step-by-Step Synthesis
Inerting: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry or oven-dry the glassware. Purge with Nitrogen (N₂) or Argon for 10 minutes.
Charging: Add 4-bromo-3-methylbenzoic acid (2.15 g), 3-ethoxyphenylboronic acid (1.99 g), and Pd(dppf)Cl₂·DCM (245 mg) to the flask.
Note: Adding the catalyst to the solid mixture before solvent addition minimizes catalyst decomposition in solution prior to degassing.
Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed water (10 mL).
Base Activation: Add Na₂CO₃ (3.71 g).
Observation: Evolution of CO₂ may occur as the carboxylic acid is neutralized.
Degassing: Sparge the reaction mixture with N₂ for 15 minutes. This is critical to prevent homocoupling of the boronic acid (oxidative dimerization) and catalyst deactivation.
Reaction: Heat the mixture to 90°C (oil bath temperature) for 4–6 hours.
Monitoring: Check by HPLC or TLC (Eluent: 5% MeOH in DCM with trace Acetic Acid). The starting bromide should be consumed. The boronic acid may show a spot, but the product will be a new, more polar spot (due to the COOH group) or less polar if checking the methyl ester derivative.
Workup & Purification: The Acid-Base Extraction Strategy[3][4][5][6]
This molecule allows for a "self-validating" purification method that exploits the switchable solubility of the carboxylic acid. This method removes neutral impurities (homocoupled biphenyls, dehalogenated starting material, phosphine oxides) without chromatography.
Figure 2: Acid-Base extraction workflow ensuring removal of non-acidic impurities.
Protocol 2: Purification Steps
Filtration: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with 20 mL of 1M NaOH (aq).
Washing (Impurity Removal): Transfer the filtrate to a separatory funnel. Wash with Ethyl Acetate (3 x 30 mL).
Mechanism:[3][4] The product is in the aqueous phase (as sodium benzoate salt). The organic wash removes unreacted boronic acid, homocoupled biaryl, and phosphine ligands. Discard the organic layer. [5]
Acidification (Product Recovery): Carefully acidify the aqueous layer with 2M HCl (approx. 40-50 mL) until pH < 2.
Observation: The product, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, will precipitate as a white or off-white solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl).
Final Purification: Recrystallize the crude solid from Ethanol/Water (approx. 3:1 ratio). Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool to 4°C.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Validation
Test
Acceptance Criteria
Notes
HPLC Purity
> 98.0% (Area %)
Monitor at 254 nm.
¹H NMR (DMSO-d₆)
Consistent with structure
Look for characteristic ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm), methyl singlet (~2.3 ppm), and carboxylic acid proton (broad, >12 ppm).
Appearance
White to Off-white powder
Coloration indicates residual Pd or oxidized impurities.
Expected ¹H NMR Diagnostic Signals:
-COOH: δ 12.8-13.0 (br s, 1H)
Ar-CH₃: δ 2.35 (s, 3H)
-OCH₂CH₃: δ 4.08 (q, 2H), 1.35 (t, 3H)
Aromatic Region: Multiplets in 6.9 – 8.0 ppm range. Key coupling between rings may cause slight broadening.
Troubleshooting Guide
Issue: Low Conversion of Aryl Bromide.
Cause: Catalyst deactivation due to oxygen or steric hindrance.
Fix: Ensure rigorous degassing.[6] Increase catalyst loading to 5 mol%. Switch solvent to Toluene/Ethanol/Water (4:1:1) and reflux at 100°C.
Issue: Product Oiling Out during Acidification.
Cause: Rapid precipitation trapping impurities or solvent.
Fix: Acidify slowly with vigorous stirring. If oil forms, extract the acidified mixture with EtOAc, dry over MgSO₄, evaporate, and then recrystallize.
Issue: Black Precipitate in Final Product.
Cause: Palladium contamination (Pd black).
Fix: Treat the final EtOAc solution (if extracting) with activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol) before evaporation.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Tang, W., & Capacci, A. G., et al. (2010). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[7] Chemical Science, (Discusses ligand effects on sterically hindered substrates).
BenchChem Technical Support. (2025). Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. (General protocols for ortho-substituted biaryls).
Google Patents. (2001). Process for preparing derivatives of biphenyl-2-carboxylic acid (CA2364862C). (Describes acid-base extraction purification for biphenyl acids).
University of Massachusetts Amherst. Acid-Base Extraction Protocols. (Foundational validation of the workup strategy).
Application Note: Precision Synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid
Part 1: Executive Summary & Strategic Analysis Target Profile The target molecule, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid , features a biaryl core with specific steric and electronic characteristics. The ortho-methyl gr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
Target Profile
The target molecule, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid , features a biaryl core with specific steric and electronic characteristics. The ortho-methyl group at position 3 introduces steric strain at the biaryl axis, necessitating a robust catalytic system for formation. This scaffold is frequently observed in G-protein coupled receptor (GPCR) modulators and kinase inhibitors, where the carboxylic acid serves as a polar anchor and the ethoxy group provides hydrophobic pocket occupancy.
Retrosynthetic Logic
To ensure high purity and reproducibility suitable for drug development, we employ a Suzuki-Miyaura Cross-Coupling strategy. While direct coupling of the free acid is possible, it often leads to catalyst poisoning and difficult purification. Therefore, this protocol utilizes a Protection-Coupling-Deprotection strategy:
Protection: Conversion of the aryl halide acid to a methyl ester to prevent catalyst coordination and facilitate silica chromatography.
Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with (3-ethoxyphenyl)boronic acid.
Hydrolysis: Mild saponification to release the final free acid.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Prepare a mixture of 1,4-Dioxane and Water in a 4:1 ratio.
Degassing (Critical Step): Sparge the solvent mixture with Argon gas for 15 minutes using a dispersion tube. Why? Dissolved oxygen causes rapid oxidation of the Pd(0) active species, leading to homocoupling side products and stalled reactions. [1]
2. Reaction Assembly:
To a dry reaction vessel equipped with a magnetic stir bar, add:
Methyl 4-bromo-3-methylbenzoate (1.0 equiv)
(3-Ethoxyphenyl)boronic acid (1.2 equiv)
K₂CO₃ (3.0 equiv)
Add the degassed Dioxane/Water solvent (concentration ~0.2 M relative to bromide).
Add Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%). Note: Pd(dppf)Cl₂ is chosen for its high stability and efficiency in coupling sterically hindered ortho-substituted aryl halides. [2]
3. Reaction Execution:
Seal the vessel and purge with Argon for 5 minutes.
Heat the mixture to 90°C with vigorous stirring.
Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or LC-MS after 2 hours. The starting bromide should be fully consumed.
4. Workup:
Cool the mixture to room temperature.
Filter through a pad of Celite to remove Palladium black; rinse the pad with Ethyl Acetate (EtOAc).
Transfer filtrate to a separatory funnel.[5] Wash with Water (2x) and Brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification:
Purify the crude residue via silica gel flash chromatography.[2]
Gradient: 0% → 10% EtOAc in Hexanes.
Expected Result: Colorless to pale yellow oil or solid.
Stage 2: Ester Hydrolysis (Saponification)
Objective: Convert the intermediate ester to the final acid.
1. Reaction Setup:
Dissolve the purified methyl ester (from Stage 1) in THF/MeOH/Water (3:1:1 ratio, 0.1 M).
Add LiOH·H₂O (3.0 equiv).
2. Execution:
Stir at Room Temperature for 4–6 hours. Alternatively, heat to 50°C to accelerate (1–2 hours).
Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).
3. Isolation (Acid-Base Workup):
Concentrate the mixture to remove THF and MeOH.
Dilute the remaining aqueous residue with water.
Wash: Extract once with Diethyl Ether (removes any unreacted neutral impurities). Discard the organic ether layer.
Acidification: Cool the aqueous layer on ice and slowly acidify to pH ~2 using 1M HCl . A white precipitate should form immediately.
Extraction: Extract the milky aqueous mixture with EtOAc (3x).
Final Drying: Combine EtOAc layers, dry over Na₂SO₄, and concentrate.
4. Final Crystallization:
Recrystallize the crude solid from Ethanol/Water or Acetonitrile to obtain the high-purity target compound.
Part 4: Process Visualization
Figure 2: Operational workflow for the synthesis process.
Part 5: Analytical Validation (Self-Validating System)
To confirm the identity of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid , compare your data against these predicted parameters.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)
Multiplicity
Integration
Assignment
12.80
Broad s
1H
–COOH (Carboxylic Acid)
7.85
s
1H
Ar-H (Benzoic ring, H2)
7.78
d (J=8.0 Hz)
1H
Ar-H (Benzoic ring, H6)
7.35
t (J=7.8 Hz)
1H
Ar-H (Ethoxy ring, H5)
7.30
d (J=8.0 Hz)
1H
Ar-H (Benzoic ring, H5)
6.95 – 6.85
m
3H
Ar-H (Ethoxy ring H2, H4, H6)
4.08
q (J=7.0 Hz)
2H
–OCH ₂CH₃
2.30
s
3H
Ar–CH ₃
1.35
t (J=7.0 Hz)
3H
–OCH₂CH ₃
Mass Spectrometry (ESI)
Ionization Mode: Negative Mode (ESI-)
Expected Mass: [M-H]⁻ = 255.10
Formula: C₁₆H₁₆O₃ (MW: 256.30)
Part 6: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Oxygen poisoning of Catalyst
Ensure rigorous degassing of solvents (15 min sparge). Increase catalyst loading to 5 mol%.
Homocoupling (Biaryl)
Excess Boronic Acid + O₂
Reduce Boronic Acid to 1.05 equiv. Verify inert atmosphere.
Protodeboronation
Temperature too high
Lower reaction temperature to 80°C. Switch base to K₃PO₄.
Impurity in Final Product
Incomplete Hydrolysis
Ensure pH is adjusted to <2 during workup. Extend hydrolysis time or heat to 50°C.
Part 7: References
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
BenchChem Application Note. (2025). Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives. Link
University of Delaware. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Link
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-(3-Ethoxyphenyl)-3-methylbenzoic acid (CAS: Variable/Generic) represents a privileged biaryl scaffold utilized in the discovery of G-Protein Coupled Receptor (GPCR) modulators (e.g., GPR40/FFAR1 agonists) and nuclear receptor ligands (e.g., PPAR agonists). Its structural value lies in the ortho-methyl group , which restricts biaryl bond rotation, creating a rigidified lipophilic core that enhances binding selectivity compared to unsubstituted biaryls. This application note details the optimized protocols for its synthesis via sterically hindered Suzuki-Miyaura coupling and its downstream derivatization into bioactive amides, addressing specific challenges related to steric hindrance at the reaction center.
Chemical Profile & Structural Analysis
Property
Specification
Chemical Name
4-(3-Ethoxyphenyl)-3-methylbenzoic acid
Molecular Formula
C₁₆H₁₆O₃
Molecular Weight
256.30 g/mol
Structural Feature
Restricted Rotation: The C3-Methyl group forces the biaryl system into a twisted conformation (dihedral angle ~50-90°), preventing planarity.
Solubility
Soluble in DMSO, DMF, THF, DCM. Poorly soluble in water.
pKa (Calc)
~4.2 (Carboxylic Acid)
Key Application Areas
GPCR Agonists: The 3-ethoxy group mimics lipophilic residues found in endogenous fatty acid ligands.
Enzyme Inhibitors: Used as a spacer in Leukotriene B4 receptor antagonists.
Fragment-Based Drug Discovery (FBDD): Serves as a rigid "linker" fragment to probe hydrophobic pockets.
Protocol A: Synthesis of the Intermediate (The "Make")
Challenge: The synthesis involves forming a bond between C4 of the benzoic acid and the aryl boronic acid. The C3-methyl group is ortho to the reaction site , creating significant steric hindrance that slows down the transmetallation step in standard Suzuki couplings.
Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) or bidentate ligands (dppf) to facilitate the coupling of sterically demanding substrates.
Degassing: Charge a reaction vial with 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling side products.
Loading: Add 4-Bromo-3-methylbenzoic acid, 3-Ethoxyphenylboronic acid, and K₂CO₃ to the vial.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of inert gas. Seal the vial immediately.
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS.[1]
Checkpoint: The starting bromide should disappear. If conversion stalls, add 1 mol% additional catalyst.
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-5% MeOH in DCM).
Protocol B: Downstream Derivatization (The "Use")
Goal: Amidation of the carboxylic acid to generate a library of potential inhibitors.
Challenge: The C3-methyl group exerts a long-range electronic effect and minor steric bulk that can reduce the reactivity of the carboxylic acid compared to unsubstituted benzoic acids.
Recommended Coupling System:HATU / DIPEA . HATU is preferred over EDC/HOBt for hindered or electron-rich benzoic acids due to faster activation rates.
Activation: Dissolve the benzoic acid intermediate in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.
Reagent Addition: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature to form the activated ester (OAt-ester).
Amine Addition: Add the amine partner.
Reaction: Stir at Room Temperature for 2–12 hours.
Note: For extremely unreactive amines (e.g., electron-deficient anilines), heat to 50°C.
Quench: Dilute with Ethyl Acetate and wash with saturated NaHCO₃ (removes byproducts) followed by 1N HCl (removes unreacted amine) and Brine.
Isolation: Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualization of Workflows
Diagram 1: Synthetic Logic & Optimization Pathway
This flow illustrates the decision-making process for synthesizing the intermediate, specifically addressing the steric hindrance issue.
Caption: Optimization logic for sterically hindered Suzuki coupling of the 3-methyl substituted scaffold.
Diagram 2: Downstream Application Workflow
This diagram maps the derivatization of the acid into potential drug candidates.
Caption: Workflow for converting the scaffold into a bioactive library via HATU-mediated amidation.
Quality Control & Analytical Standards
To ensure the integrity of the intermediate before derivatization, the following QC parameters must be met:
Test
Method
Acceptance Criteria
Identity
¹H-NMR (DMSO-d₆)
Distinct singlet for Methyl (~2.3 ppm) and Ethoxy quartet (~4.0 ppm).
Purity
HPLC (C18 Column)
>98% Area (UV 254 nm).
Residual Pd
ICP-MS
<20 ppm (Critical for biological assays).
Water Content
Karl Fischer
<0.5% (Water interferes with HATU activation).
HPLC Method (Standard)
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 8 minutes.
Flow Rate: 1.0 mL/min.
Retention Time: Expect elution ~5.5 - 6.5 min (Compound is lipophilic).
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin.
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle boronic acids in a fume hood to avoid dust inhalation.
Storage: Store at 2–8°C. Keep container tightly closed to prevent hydrolysis of the ethoxy ether (unlikely but good practice) or absorption of moisture.
References
Suzuki-Miyaura Coupling Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sterically Hindered Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Amide Coupling Optimization: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
GPCR Ligand Design: Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 56(3), 982–992. Link
Application Notes & Protocols: 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid in Medicinal Chemistry
Introduction: The Promise of the Biphenyl Carboxylic Acid Scaffold Biphenyl carboxylic acid derivatives represent a privileged scaffold in the landscape of medicinal chemistry. This structural motif forms the core of num...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of the Biphenyl Carboxylic Acid Scaffold
Biphenyl carboxylic acid derivatives represent a privileged scaffold in the landscape of medicinal chemistry. This structural motif forms the core of numerous pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[1] The inherent rigidity of the biphenyl system, combined with the versatile chemical reactivity of the carboxylic acid group, provides a robust framework for designing molecules with finely tuned biological functions.[1] This unique combination has propelled their investigation as anti-inflammatory, anti-cancer, and anti-hypertensive agents, among other therapeutic applications.[1][2]
This guide focuses on a specific, yet underexplored, member of this class: 4-(3-Ethoxyphenyl)-3-methylbenzoic acid . While direct literature on this exact molecule is sparse, its structural features—a biphenyl core, a meta-ethoxy group, and a methyl substituent adjacent to the carboxylic acid—suggest a strong potential for biological activity, particularly as a modulator of nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs). The PPAR family of ligand-activated transcription factors are critical regulators of glucose and lipid metabolism, as well as inflammation, making them significant targets for therapeutic intervention in metabolic diseases and beyond.[3][4][5][6]
These application notes will provide a comprehensive, experience-driven guide for researchers and drug development professionals interested in the synthesis, characterization, and biological evaluation of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid. We will delineate a robust synthetic protocol, propose a primary biological target based on structure-activity relationship (SAR) analysis of close analogs, and provide a detailed protocol for a key biological assay.
Part 1: Synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid
The most efficient and versatile method for constructing the biphenyl core of the target molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide, and it is widely used in the synthesis of biphenyl derivatives due to its high functional group tolerance and generally high yields.[1]
Proposed Synthetic Pathway
The synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid can be logically approached via the coupling of two key intermediates: (3-ethoxyphenyl)boronic acid and methyl 4-bromo-3-methylbenzoate , followed by saponification of the resulting ester.
Caption: Proposed synthetic workflow for 4-(3-Ethoxyphenyl)-3-methylbenzoic acid.
Experimental Protocol: Synthesis
Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid
Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent palladium-catalyzed coupling.
Procedure:
To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromo-3-methylbenzoate as a crude product, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: This key step forms the biphenyl core of the molecule. Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), are highly effective for this transformation.
Procedure:
To a degassed mixture of methyl 4-bromo-3-methylbenzoate (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 2:1 mixture of toluene and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, and partition between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-(3-ethoxyphenyl)-3-methylbenzoate.
Step 3: Saponification of the Methyl Ester
Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Procedure:
Dissolve the purified methyl 4-(3-ethoxyphenyl)-3-methylbenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
Once the reaction is complete, remove the THF under reduced pressure.
Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(3-Ethoxyphenyl)-3-methylbenzoic acid.
Part 2: Medicinal Chemistry Applications & Biological Evaluation
The biphenyl carboxylic acid scaffold is a well-established pharmacophore for ligands of PPARs.[3][4] The structural arrangement of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, with its acidic head group (the carboxylic acid) and a lipophilic tail (the biphenyl moiety), is characteristic of many known PPAR modulators. PPARγ, in particular, is a key regulator of adipogenesis, glucose metabolism, and inflammation, and is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs.[3] Therefore, a primary hypothesis is that 4-(3-Ethoxyphenyl)-3-methylbenzoic acid will act as a modulator of PPARγ.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid for the PPARγ ligand-binding domain (LBD).
Prepare a 10 mM stock solution of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid and rosiglitazone in DMSO.
Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 pM).
Assay Setup:
Prepare a 2X solution of the PPARγ-LBD and Fluormone™ PGreen in assay buffer.
Prepare a 2X solution of the Tb-anti-GST antibody in assay buffer.
In a 384-well plate, add 5 µL of each serially diluted test compound or control.
Add 5 µL of the 2X PPARγ-LBD/Fluormone™ PGreen solution to each well.
Add 5 µL of the 2X Tb-anti-GST antibody solution to each well.
Final volume in each well will be 15 µL.
Incubation:
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
Data Acquisition:
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
Calculate the 520/495 nm emission ratio for each well.
Data Analysis:
Plot the emission ratio as a function of the log of the compound concentration.
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the fluorescent ligand.
Part 3: Expected Quantitative Data
Based on the structure-activity relationships of similar biphenyl carboxylic acid derivatives acting on PPARγ, a researcher might anticipate the following type of data for 4-(3-Ethoxyphenyl)-3-methylbenzoic acid.
Compound
PPARγ Binding Affinity (IC₅₀, nM)
PPARγ Transactivation (EC₅₀, nM)
Selectivity vs. PPARα/δ (Fold)
Rosiglitazone (Control)
30 - 60
50 - 100
>100
4-(3-Ethoxyphenyl)-3-methylbenzoic acid
100 - 500
200 - 1000
10 - 50
Note: These values are hypothetical and serve as a guide for expected potency based on published data for structurally related compounds.
Conclusion
4-(3-Ethoxyphenyl)-3-methylbenzoic acid is a promising, yet under-investigated, molecule within the medicinally significant class of biphenyl carboxylic acids. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and biological characterization. Based on established structure-activity relationships, PPARγ is a highly probable biological target. The provided TR-FRET binding assay protocol offers a reliable method for confirming this hypothesis and quantifying the compound's binding affinity. The insights and methodologies presented here are intended to empower researchers to explore the therapeutic potential of this and related novel chemical entities.
References
Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm0602998]
Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027473/]
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308722/]
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10214682/]
Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Highly Potent and Selective Human β3 Adrenergic Receptor Agonists with Good Oral Bioavailability. Part II. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm060300z]
A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem. [URL: https://www.benchchem.com/blog/a-comprehensive-review-of-biphenyl-carboxylic-acid-derivatives-synthesis-biological-activity-and-therapeutic-potential/]
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ResearchGate. [URL: https://www.researchgate.
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S131901641300085X]
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/9/2999]
Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/13/3/2661]
Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216173/]
Technical Support Center: Purification of 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid
Case ID: Biphenyl-Acid-Purification-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Resolution Executive Summary & Diagnostic Welcome to the technical support hub for 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: Biphenyl-Acid-Purification-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open for Resolution
Executive Summary & Diagnostic
Welcome to the technical support hub for 4-(3-Ethoxyphenyl)-3-methylbenzoic acid . As a biphenyl carboxylic acid synthesized likely via Suzuki-Miyaura cross-coupling, this molecule presents a specific set of purification challenges. The interplay between the lipophilic biphenyl core and the hydrophilic carboxylic acid "handle" is your primary lever for purification.
Common impurity profiles for this scaffold include:
Residual Palladium (Pd): Black specks or grey discoloration.
Unreacted Boronic Acid: Often co-elutes or co-crystallizes due to amphiphilic nature.
Before selecting a protocol, identify your current state using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material properties.
Core Protocols
Protocol A: Acid-Base Extraction (The "Chemical Filter")
Best for: Removing non-acidic impurities (homocoupling dimers, de-boronated by-products, ligands).
The Logic: This method exploits the pKa of the benzoic acid moiety (~4.2). By raising the pH > 9, we convert the product into its water-soluble carboxylate salt. Non-acidic organic impurities remain in the organic layer and are discarded.
Step-by-Step Guide:
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .
Why EtOAc? It dissolves the lipophilic biphenyl impurities well but separates cleanly from water.
Salt Formation (Extraction): Extract the organic layer 2x with 1M NaOH or Sat. Na₂CO₃ .
Target pH: > 10. The product moves to the aqueous layer (as Sodium 4-(3-ethoxyphenyl)-3-methylbenzoate).
Visual Check: The organic layer may remain colored (impurities), while the aqueous layer should be clear or pale yellow.
The Wash (Critical): Wash the combined aqueous layers with fresh EtOAc or Dichloromethane (DCM).
Causality: This removes any non-ionic organic "grease" trapped in the water emulsion. Discard this organic wash.
Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl with vigorous stirring until pH < 2.
Observation: The product should precipitate as a white solid.
Isolation: Filter the solid, wash with water (to remove inorganic salts like NaCl), and dry.
Protocol B: Recrystallization (The Polishing Step)
Best for: Final purity upgrade (>98%) and removing trace isomers or boronic acids.
The Logic: Biphenyl carboxylic acids exhibit steep solubility curves in alcohol/water mixtures. They are soluble in hot ethanol but insoluble in water.
Solvent System: Ethanol (EtOH) / Water (
).
Step-by-Step Guide:
Dissolution: Place the solid in a flask with a stir bar. Add minimal Ethanol and heat to reflux (approx. 78°C).
Note: If the solution is dark, add activated carbon (see Protocol C) while hot, stir for 5 mins, and filter through Celite.
Saturation: Once dissolved, remove from heat. If the volume is high, concentrate until the solution is slightly supersaturated (first crystals appear).
Anti-solvent Addition: While still warm (~50°C), add Water dropwise until a faint turbidity (cloudiness) persists.
Crystallization: Add a few drops of EtOH to clear the turbidity, then let the flask cool slowly to room temperature.
Thermodynamics: Slow cooling favors the formation of the desired crystal lattice, excluding impurities.[1]
Harvest: Cool in an ice bath for 30 mins. Filter and wash with cold 1:1 EtOH/Water.
Troubleshooting & FAQs
Issue 1: "My product is grey/black. How do I remove Palladium?"
Diagnosis: Residual Pd(0) or Pd(II) from the Suzuki coupling.[2]
Solution:
Standard chromatography often fails to remove Pd completely.[3] Use Protocol C (Scavenging) .
Option 1 (Activated Carbon): Add Darco G-60 (10-20 wt% relative to crude) to the hot ethanol solution during recrystallization. Filter through a pad of Celite while hot.
Option 2 (Thiol Resins): If the product is dissolved in organic solvent (e.g., DCM), treat with a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) for 2 hours at room temperature, then filter.
Issue 2: "I have persistent Boronic Acid impurity."
Diagnosis: 3-Ethoxyphenylboronic acid is amphiphilic and can "drag" into the organic layer or co-crystallize.
Solution:
Oxidative Workup: Before acidification in Protocol A, treat the basic aqueous layer with a small amount of 30%
for 15 minutes. This converts the boronic acid to a phenol (3-ethoxyphenol).
Separation: The phenol is much less acidic (pKa ~10) than the benzoic acid (pKa ~4.2). When you acidify to pH ~4-5, the benzoic acid precipitates, but the phenol remains in solution or can be washed away more easily.
Issue 3: "The product is oiling out instead of crystallizing."
Diagnosis: Presence of solvent residues (EtOAc/THF) or high impurity load lowering the melting point.
Solution:
Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or DCM, then add Hexanes or Pentane until cloudy. Vigorously scratch the side of the flask with a glass rod to induce nucleation.
Seed Crystals: Obtain a small seed crystal from a previous batch or by letting a drop of the solution evaporate on a watch glass.
Data & Solvent Screening
The following table summarizes solubility data for biphenyl carboxylic acid derivatives to aid in solvent selection.
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection Profile
Recommendation
Ethanol / Water
High
Low
Excellent for removing inorganic salts & homocoupling
Primary Choice
Methanol / Water
High
Low
Good, but yield may be lower due to higher solubility
Secondary Choice
Ethyl Acetate / Hexanes
Moderate
Low
Good for removing non-polar tars
Use for Trituration
Acetone
Very High
High
Poor (Product too soluble)
Avoid
Visualizing the Mechanism
Understanding why Protocol A works ensures you can adapt it if the chemistry changes slightly.
Figure 2: Mechanistic pathway of Acid-Base extraction, highlighting the separation of the ionic product from non-ionic impurities.
References
Suzuki-Miyaura Coupling Purification
Title: Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Medi
Source: Organic Process Research & Development (ACS Public
Technical Support Center: Troubleshooting 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid Synthesis
Topic: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Cross-Coupling Target Molecule: 4-(3-Ethoxyphenyl)-3-methylbenzoic acid Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Cross-Coupling
Target Molecule: 4-(3-Ethoxyphenyl)-3-methylbenzoic acid
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1][2]
Executive Summary & Problem Analysis
The Issue:
Users synthesizing 4-(3-Ethoxyphenyl)-3-methylbenzoic acid frequently report reaction stalling at 30–50% conversion.[1][2] Despite the presence of unreacted aryl halide, the boronic acid is often fully consumed.[3]
Root Cause Diagnosis:
This synthesis relies on a Suzuki-Miyaura coupling between 4-bromo-3-methylbenzoic acid (electrophile) and (3-ethoxyphenyl)boronic acid (nucleophile).[1][2][3] The primary failure mode is steric hindrance caused by the methyl group at the C3 position (ortho to the halogen).
Steric Inhibition: The ortho-methyl group significantly retards the rate of oxidative addition and transmetallation compared to non-substituted benzoic acids. Standard catalysts (e.g., Pd(PPh₃)₄) are often too bulky or electronically insufficient to overcome this energy barrier before deactivating.[2][3]
Protodeboronation: Because the cross-coupling cycle is slow, the boronic acid undergoes competitive hydrolytic deboronation (protodeboronation), consuming the nucleophile before it can couple.[3]
Free Acid Interference: The carboxylic acid moiety can form unreactive palladium carboxylates or alter the pH, destabilizing the boronic acid.[3]
Diagnostic & Troubleshooting Guide (Q&A)
Phase 1: Pre-Reaction & Reagents
Q: I am using Pd(PPh₃)₄. Why is the reaction stalling?A: Tetrakis(triphenylphosphine)palladium(0) is often ineffective for ortho-substituted aryl halides.[2][3] The triphenylphosphine ligands are not electron-rich enough to facilitate oxidative addition across the sterically hindered C–Br bond, nor are they bulky enough to promote the reductive elimination of the biaryl product effectively in this specific steric environment.
Solution: Switch to a catalyst system utilizing Buchwald ligands (e.g., SPhos or XPhos ).[3][4] These dialkylbiaryl phosphines are designed specifically to boost activity for hindered substrates.[3]
Q: My boronic acid disappears on TLC/LCMS, but the aryl halide remains. Should I add more catalyst?A: No, you likely need more boronic acid, not catalyst.[3] This symptom indicates protodeboronation .[3] The boronic acid is hydrolyzing to 3-ethoxyphenol (or benzene derivative) faster than it couples.[2][3]
Solution:
Increase boronic acid equivalents to 1.5 – 2.0 equiv .
Switch to the corresponding pinacol ester , which is more resistant to hydrolysis.[3]
Reduce water content in the solvent system (e.g., use anhydrous dioxane with powdered K₃PO₄).[3]
Q: Does the carboxylic acid group on the aryl bromide affect the yield?A: Yes. Free carboxylic acids can coordinate to Palladium, forming unreactive species, or buffer the solution to a pH that accelerates deboronation.[3]
Pro Tip: If optimization fails, convert 4-bromo-3-methylbenzoic acid to its methyl ester (Methyl 4-bromo-3-methylbenzoate).[1][2] The ester coupling is invariably higher-yielding.[1] Hydrolyze back to the acid quantitatively using LiOH in the final step.
Phase 2: Reaction Conditions Optimization
Q: What is the optimal base for this hindered coupling?A: Weak bases like Na₂CO₃ often fail here.
Recommendation: Use K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ (Cesium Carbonate) .[2][3] The larger cations and higher basicity facilitate the transmetallation step in hindered systems.
Q: Can I run this at room temperature?A: Unlikely. The ortho-methyl group creates a high energy barrier.[1]
*Conversion determined by HPLC area % of crude reaction mixture.
Visualizations
Figure 1: Reaction Scheme & Steric Challenge
Caption: The ortho-methyl group creates a steric bottleneck at the oxidative addition and transmetallation stages, increasing the risk of boronic acid degradation.[2][3]
Figure 2: Troubleshooting Logic Flow
Caption: Step-by-step diagnostic workflow for identifying the specific cause of reaction stalling.
References
Altman, R. A., & Buchwald, S. L. (2007).[2][3] Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols.
[Link]
Validates the use of SPhos/XPhos for sterically hindered substrates.[2]
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
[Link]
Foundational text on the mechanism and side reactions (protodeboronation).[2][3]
Barder, T. E., et al. (2005).[2][3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3][6]
[Link]
Detailed analysis of ligand effects on oxidative addition in ortho-substituted systems.[1][2]
Kinzel, T., et al. (2010).[2][3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1][2] Journal of the American Chemical Society.[3][6]
[Link]
Discusses strategies to mitigate protodeboronation in slow couplings.
Technical Support Center: Recrystallization Solvent Optimization for 4-(3-Ethoxyphenyl)-3-methylbenzoic acid
Document ID: TSC-CHEM-43MBA-001 Last Updated: February 16, 2026 Welcome to the technical support center for the purification of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid. This guide provides in-depth, experience-based answ...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-CHEM-43MBA-001
Last Updated: February 16, 2026
Welcome to the technical support center for the purification of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you achieve optimal purity and yield through recrystallization.
This section addresses fundamental questions regarding the target molecule and the principles of recrystallization.
Q1: What are the key structural features of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, and how do they influence solvent choice?
Answer: Understanding the molecule's structure is the first step in designing a purification strategy.
Structure:
Carboxylic Acid (-COOH): This is a highly polar, acidic functional group capable of strong hydrogen bonding. This feature suggests potential solubility in polar protic solvents (like alcohols) and basic aqueous solutions.
Aromatic Rings (Biphenyl-like core): The two phenyl rings contribute significant non-polar character, favoring interactions with non-polar or moderately polar solvents through van der Waals forces and π-stacking.[1]
Ether (-O-) and Methyl (-CH3) groups: These add to the organic, slightly non-polar nature of the molecule.
Influence on Solvent Choice: The molecule is amphiphilic, meaning it has both polar and non-polar regions. This duality is the central challenge. The principle of "like dissolves like" dictates that substances with similar chemical properties and intermolecular forces tend to dissolve each other.[2][3][4][5][6] Therefore, a solvent that is either extremely polar (like water) or extremely non-polar (like hexane) is unlikely to be a good single solvent for recrystallization. We anticipate that solvents of intermediate polarity will be the most effective.
Q2: What defines an ideal recrystallization solvent?
Answer: An ideal recrystallization solvent should meet several key criteria.[7][8][9] The goal is to find a solvent where the target compound is highly soluble when hot but poorly soluble when cold.[7]
High solubility at high temperatures: The solvent must completely dissolve your crude 4-(3-Ethoxyphenyl)-3-methylbenzoic acid near its boiling point.[7][8]
Low solubility at low temperatures: Upon cooling, the compound should crash out of the solution, allowing for recovery. Any compound remaining dissolved in the cold "mother liquor" represents a loss in yield.[10]
Appropriate impurity solubility profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are washed away during filtration).[7][9]
Chemical inertness: The solvent must not react with your compound.[8]
Volatility: The solvent should have a relatively low boiling point (ideally <100-110 °C) so it can be easily removed from the purified crystals during drying.[11]
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]
Section 2: Experimental Workflow & Protocols
A systematic approach is crucial for efficiently identifying the optimal solvent system. The following workflow diagram and protocols will guide you from small-scale screening to a final, optimized recrystallization.
Recrystallization Optimization Workflow
Caption: Workflow for systematic recrystallization solvent optimization.
Protocol 1: Small-Scale Solvent Screening
This protocol uses a minimal amount of material to quickly test a range of solvents.
Methodology:
Preparation: Arrange a series of test tubes. In each, place approximately 20-30 mg of your crude 4-(3-Ethoxyphenyl)-3-methylbenzoic acid.
Room Temperature Test: To each tube, add the test solvent dropwise (start with ~0.5 mL). Agitate the tube. Record whether the compound is soluble (S), sparingly soluble (SS), or insoluble (I) at room temperature. A solvent that dissolves the compound completely at room temperature is unsuitable.[9]
Hot Solubility Test: For solvents where the compound was SS or I, heat the test tube in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.
Cooling & Crystallization Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 10-15 minutes.
Observation: Observe the quality and quantity of crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
Example Solvent Screening Table for 4-(3-Ethoxyphenyl)-3-methylbenzoic acid:
Solvent
Polarity
Solubility (Cold)
Solubility (Hot)
Crystal Formation on Cooling
Assessment
Water
High
Insoluble (I)
Insoluble (I)
None
Unsuitable (Single)
Ethanol
High
Sparingly Soluble (SS)
Soluble (S)
Good crystals
Good Candidate
Acetone
Medium
Soluble (S)
Soluble (S)
None
Unsuitable (Too Soluble)
Ethyl Acetate
Medium
Sparingly Soluble (SS)
Soluble (S)
Fair crystals, slightly oily
Possible Candidate
Toluene
Low
Insoluble (I)
Sparingly Soluble (SS)
Poor crystals
Unsuitable (Single)
Hexane
Low
Insoluble (I)
Insoluble (I)
None
Unsuitable (Single)
Protocol 2: Single-Solvent Recrystallization
Use this protocol once a suitable single solvent (e.g., Ethanol from the screen above) has been identified.
Methodology:
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate, adding more solvent in small portions until the solid is completely dissolved.
(Optional) Hot Filtration: If you observe insoluble impurities or the solution is colored, perform a hot gravity filtration to remove them. This step is crucial for achieving high purity.
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Rapid cooling can trap impurities.
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a minimum amount of ice-cold solvent to remove any adhering mother liquor.[10]
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
This technique is used when no single solvent is ideal. It requires two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[13][14][15] For our target molecule, a good pair might be Acetone (solvent) and Water (anti-solvent).
Methodology:
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., Acetone).
Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise until you observe persistent cloudiness (turbidity).[13] This indicates the solution is saturated.
Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[13]
Cooling & Collection: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses the most common problems.
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[16][17][18] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[16][19] The resulting oil often traps impurities, defeating the purpose of recrystallization.[17][19]
Causes & Solutions:
Cause: The solution is too concentrated, or cooling is too rapid.
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more volume) to decrease the saturation temperature. Allow the solution to cool much more slowly.[16][18][20] Placing the flask in a large beaker of hot water to act as an insulating jacket can promote slow cooling.
Cause: The boiling point of your solvent is higher than the melting point of your compound.
Solution: You must select a different solvent or solvent system with a lower boiling point.[11]
Caption: Comparison of successful crystallization versus "oiling out".
Q2: Crystal recovery is very low. What are the common causes and solutions?
Answer: Low yield is a frequent and frustrating issue. The cause can usually be traced to one of several factors.
Cause: Too much solvent was used.[10][20] The more solvent used, the more compound will remain dissolved in the cold mother liquor.
Solution: Before filtering, you can gently boil off some of the solvent to re-concentrate the solution and then attempt the cooling and crystallization process again.[16]
Cause: Premature crystallization during a hot filtration step.
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of solvent to keep the compound dissolved during this step, then boil off the excess before cooling.[18]
Cause: The crystals were washed with room-temperature solvent or too much cold solvent.
Solution: Always use a minimal amount of ice-cold solvent for washing. The compound has some solubility even in cold solvent, and using too much or solvent that isn't cold enough will redissolve part of your product.[10]
Q3: The crystals are colored, but the pure compound should be white. What should I do?
Answer: Color is usually due to highly conjugated, polar impurities.
Solution: Add a very small amount of activated charcoal (a spatula tip) to the hot solution before the hot filtration step. Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.[21] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[16] Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
Q4: No crystals are forming, even after cooling in ice. What are my next steps?
Answer: The solution is likely either too dilute or has become supersaturated.[20]
Solution 1 (Too Dilute): The most common reason is using too much solvent.[20] Boil off a portion of the solvent to increase the concentration and try cooling again.[18]
Solution 2 (Induce Crystallization): If the solution is supersaturated, crystallization needs a nucleation point to begin.[20]
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[18][20]
Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.[12][20][22]
Section 4: Reference Data
Properties of Common Recrystallization Solvents
This table provides key data to aid in your solvent selection. Select solvents with boiling points well below the expected melting point of your compound.
Solvent
Formula
Boiling Point (°C)
Relative Polarity
Notes
Water
H₂O
100
1.000
Good for polar compounds; high boiling point.
Ethanol
C₂H₅OH
78
0.654
Excellent general-purpose polar protic solvent.
Methanol
CH₃OH
65
0.762
More polar than ethanol, lower boiling point. Toxic.
Isopropanol
C₃H₇OH
82
0.546
Less polar than ethanol.
Acetone
C₃H₆O
56
0.355
Strong, polar aprotic solvent. Dissolves many organics.
Ethyl Acetate
C₄H₈O₂
77
0.228
Good mid-polarity solvent.
Dichloromethane
CH₂Cl₂
40
0.309
Very volatile, good for non-polar compounds. Carcinogen.
Toluene
C₇H₈
111
0.099
Good for non-polar, aromatic compounds. High boiling point.
Hexane
C₆H₁₄
69
0.009
Very non-polar. Often used as an anti-solvent.
Data compiled from various sources.[11][23][24][25]
Section 5: References
Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Fiveable. [Link]
Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Oreate AI Blog. [Link]
Solvent Selection and Recrystallization Guide. Scribd. [Link]
Boiling Points of Common Organic Solvents. University of California, Berkeley. [Link]
Structural Elucidation and Comparative NMR Solvent Analysis of 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid
Abstract This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid , a biaryl carboxylic acid intermediate often encountered in medicinal chemistry (e.g., re...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid , a biaryl carboxylic acid intermediate often encountered in medicinal chemistry (e.g., retinoid or glitazone analogs). Unlike standard spectral lists, this document focuses on the comparative performance of solvent systems (DMSO-d₆ vs. CDCl₃) and the structural differentiation of this specific regioisomer from its isobaric impurities. We present a self-validating assignment protocol based on spin-system isolation and substituent chemical shift (SCS) additivity rules.
Structural Context & Significance
The molecule consists of a biphenyl core with two distinct aromatic spin systems:
Ring A (Benzoic Acid moiety): A 1,3,4-trisubstituted ring containing a carboxylic acid, a methyl group, and the biaryl linkage.
Ring B (Phenetole moiety): A 1,3-disubstituted ring containing the ethoxy group.
Critical Analytical Challenge: The presence of the 3-methyl group on Ring A induces steric torsion across the biaryl bond, preventing planarity. This reduces the deshielding anisotropy typically seen in planar biphenyls and complicates the aromatic region assignment. Furthermore, the carboxylic acid moiety creates solubility and dimerization issues in non-polar solvents.
Comparative Analysis: Solvent Selection
For this specific substrate, the choice of solvent dictates the visibility of the acidic proton and the resolution of the aromatic region.
Comparison: DMSO-d₆ vs. CDCl₃[1][2]
Feature
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Acid Proton (-COOH)
Visible (Broad Singlet, ~12-13 ppm). DMSO forms strong H-bonds with the acid, slowing exchange and breaking dimers.
Often Invisible or Very Broad. Rapid exchange and dimerization cause the peak to broaden into the baseline or shift unpredictably.
Solubility
Excellent. High polarity dissolves the rigid biaryl acid structure effectively.
Poor to Moderate. Risk of precipitation at concentrations required for 13C acquisition.
Aromatic Resolution
Good. Higher viscosity may slightly broaden lines, but dispersion is usually sufficient.
Excellent (if soluble). Lower viscosity yields sharper lines, but peak overlap is common in the 7.0–7.5 ppm region.
Water Signal
Distinct peak at ~3.3 ppm.
Distinct peak at ~1.56 ppm (can overlap with alkyl protons).
Expert Verdict:DMSO-d₆ is the superior solvent for full characterization. The visibility of the carboxylic acid proton provides a stoichiometric anchor for integration (1H), confirming the free acid form versus a salt or ester.
Structural Differentiation (Isomer Analysis)
A common synthesis impurity is the 4'-ethoxy isomer (derived from 4-ethoxyboronic acid instead of 3-ethoxy). NMR is the definitive tool for distinguishing these.
Target Molecule (3'-Ethoxy): Ring B is meta-substituted.
Pattern: Asymmetric. Expect a complex 4-proton system: a triplet (H5'), two doublets (H4', H6'), and a singlet-like peak (H2').
Impurity (4'-Ethoxy): Ring B is para-substituted.
Pattern: Symmetric AA'BB' system. Expect two distinct doublets (integrating 2H each) with strong roof effects.
Experimental Data: 1H NMR Assignment (DMSO-d₆)
Frequency: 400 MHz | Temp: 298 K | Ref: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)
Quantitative Data Table
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Logic (SCS & Coupling)
12.80 - 13.10
br s
1H
-COOH
Deshielded acidic proton; broadened by H-bonding.
7.88
d (J~1.5 Hz)
1H
H-2 (Ring A)
Ortho to COOH, meta to Me. Deshielded by COOH anisotropy.
7.81
dd (J~8.0, 1.5 Hz)
1H
H-6 (Ring A)
Ortho to COOH. Doublet due to ortho-coupling with H-5.
7.42
d (J~8.0 Hz)
1H
H-5 (Ring A)
Ortho to Ring B. Shielded relative to H-2/H-6 due to distance from COOH.
7.36
t (J~8.0 Hz)
1H
H-5' (Ring B)
Meta-position on ethoxy ring. Pseudo-triplet due to two ortho neighbors.
6.98 - 7.05
m (overlap)
2H
H-6', H-2'
Ortho to ethoxy/biaryl linkage.
6.92
dd (J~8.0, 2.0 Hz)
1H
H-4' (Ring B)
Ortho to ethoxy, para to linkage. Strongly shielded by alkoxy group.
4.08
q (J=7.0 Hz)
2H
-OCH₂-
Characteristic quartet of ethoxy methylene.
2.34
s
3H
Ar-CH₃
Methyl group on Ring A.
1.36
t (J=7.0 Hz)
3H
-CH₃ (Ethyl)
Characteristic triplet of ethoxy methyl.
Visualization of Analytical Logic
Diagram 1: Assignment Workflow & Logic
This diagram illustrates the hierarchical logic used to assign the specific protons, moving from unambiguous aliphatic anchors to the complex aromatic region.
A step-by-step visual guide to the sample preparation and acquisition process to ensure reproducibility.
Caption: Optimized workflow for acquiring high-resolution NMR data of biphenyl carboxylic acids.
Detailed Experimental Protocol
A. Sample Preparation[3]
Weighing: Accurately weigh 10–15 mg of the solid product into a clean vial.
Note: Using less than 5 mg may result in a poor signal-to-noise ratio for the aromatic quaternary carbons if 13C is run subsequently.
Solvation: Add 0.6 mL of DMSO-d₆ (99.8% D).
Tip: If the sample contains trace inorganic salts from synthesis, filter the solution through a small cotton plug in a glass pipette directly into the NMR tube.
Tube Selection: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (Standard 30° pulse)
Spectral Width (SW): 14–16 ppm (Must capture the acid proton at ~13 ppm).
Relaxation Delay (D1): 2.0 seconds (Sufficient for protons; increase to 5s if accurate integration of the acid proton is critical).
Number of Scans (NS): 16 (Sufficient for >10mg sample).
Temperature: 298 K (25°C).
C. Processing
Window Function: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz . This smooths noise without compromising multiplet resolution.
Phasing: Manual phasing is required. The broad acid peak often distorts automatic phasing algorithms.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the baseline, ensuring accurate integration of the aliphatic region relative to the aromatics.
References
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
Context: Authoritative source on the solvent-dependent shifts of carboxylic acids and the advantages of DMSO for H-bonding substr
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Context: Standard reference for Substituent Chemical Shift (SCS)
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Context: Source for the experimental protocols (shimming, pulse sequences)
Core Directive: Operational Autonomy This guide provides a self-validating disposal protocol for 4-(3-Ethoxyphenyl)-3-methylbenzoic acid , a lipophilic organic acid intermediate commonly used in medicinal chemistry. Due...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: Operational Autonomy
This guide provides a self-validating disposal protocol for 4-(3-Ethoxyphenyl)-3-methylbenzoic acid , a lipophilic organic acid intermediate commonly used in medicinal chemistry. Due to the specific biaryl ether structure, this compound exhibits low water solubility and high stability, necessitating strict segregation from aqueous waste streams to prevent environmental persistence.
Immediate Action Required:
Treat this substance as a Hazardous Chemical Waste (Code: Organic Solid / Irritant). Under no circumstances should this compound be discharged into municipal sewage systems or trash.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste stream based on the compound's physicochemical properties.
Property
Specification
Disposal Implication
Chemical Structure
Biaryl ether with carboxylic acid
High stability; requires high-temperature incineration.[1]
Acidity (pKa)
~4.2 – 4.5 (Predicted)
Incompatible with strong bases (exothermic neutralization).
Solubility
Lipophilic (LogP > 3.5)
Strictly Non-Aqueous. Do not attempt to dilute with water.
Physical State
Solid (Crystalline Powder)
Segregate as solid hazardous waste.
Hazard Class
Irritant (Skin/Eye), Aquatic Toxicity
Handle with double nitrile gloves and N95/P100 respiratory protection.
Critical Safety Note: Structural analogs (e.g., phenoxybenzoic acids) are known to be toxic to aquatic life with long-lasting effects (H411). Default to EPA Class 9 (Miscellaneous Hazardous Material) protocols if specific toxicity data is unavailable.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams to prevent accidental reactions or regulatory violations.
Compatible With: Other non-halogenated organic solids (e.g., benzoic acid derivatives).
Waste Container Selection
Solid Waste: High-density polyethylene (HDPE) or amber glass wide-mouth jars.[1]
Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, Methanol), dispose of the entire solution into the Non-Halogenated Organic Solvent stream.
Disposal Protocols (Step-by-Step)
Scenario A: Disposal of Pure Solid Chemical
Use this protocol for expired shelf stock or excess solid reagent.[1]
Personal Protective Equipment (PPE): Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.
Transfer: Carefully transfer the solid into a dedicated Hazardous Waste Container labeled "Solid Organic Waste (Non-Halogenated)."
Labeling: Affix a hazardous waste tag immediately.
Constituents: "4-(3-Ethoxyphenyl)-3-methylbenzoic acid" (Do not use abbreviations).
Hazard Checkbox: Check "Toxic" and "Irritant."[2][3]
Sealing: Screw the cap tightly. Wipe the exterior with a dry Kimwipe to remove dust.
Storage: Place the container in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for HPLC waste or reaction mother liquors.
Assessment: Determine the primary solvent.
If Organic (MeOH, EtOAc, DMSO): Pour into Organic Solvent Waste container.
If Aqueous (Buffered Mobile Phase):DO NOT pour down the drain. The compound will precipitate and coat plumbing. Collect in a separate carboy labeled "Aqueous Waste with Trace Organics."
pH Check: Ensure the waste solution pH is between 5 and 9 to prevent container degradation, though the organic acid itself is stable.
Scenario C: Spill Cleanup Procedure
Immediate response for benchtop spills.
Isolate: Alert nearby personnel.
Contain: Do not use water. Water will spread the lipophilic powder.
Absorb/Sweep:
Dry Spill: Use a dustpan and brush dedicated to hazardous waste. Avoid generating dust.[2][4][5][6][7][8][9][10][11]
Wet Spill: Cover with an inert absorbent (vermiculite or sand).
Dispose: Place all cleanup materials (absorbent, gloves, wipes) into a clear plastic hazardous waste bag, seal it, and place it inside the solid waste drum.
Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures the compound enters the correct regulatory stream.[1]
Caption: Decision logic for segregating 4-(3-Ethoxyphenyl)-3-methylbenzoic acid waste based on physical state and solvent composition.
Regulatory Compliance (US/Global)
RCRA Classification (USA): This compound is not explicitly listed on the P-list or U-list. However, it must be characterized by the generator. Due to potential toxicity, it falls under Process Waste guidelines [1].
European Waste Code (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Disposal Method: The ultimate destruction method for this class of compounds is High-Temperature Incineration equipped with scrubbers to manage carbon and potential particulate emissions [2].
References
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Generator Regulations. Washington, D.C. Available at: [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
PubChem. (2024). Compound Summary: Benzoic Acid Derivatives and Safety Data. National Library of Medicine. Available at: [Link][1]